![molecular formula C18H18N2OS2 B2558023 3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380346-39-4](/img/structure/B2558023.png)
3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to belong to a class of organic compounds known as heterocyclic compounds, specifically a pyrimidinone. Pyrimidinones are compounds containing a pyrimidine ring, which is a six-membered aromatic heterocycle, analogous to phenyl but with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, pyrimidines can undergo reactions like alkylation, acylation, halogenation, and many others .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Sulfanylidene tetrahydropyrimidine derivatives, similar to the compound , have been synthesized using acid-catalyzed cyclocondensation reactions. These compounds exhibit interesting structural properties due to their hydrogen bonding patterns, which could be relevant for designing molecules with specific molecular recognition capabilities (Sarojini et al., 2015).
Crystal Structure Analysis : The crystal structures of certain sulfanylidene tetrahydropyrimidines reveal intricate hydrogen-bonded networks. This structural information is crucial for understanding the reactivity and potential binding interactions of these compounds (Balasubramani et al., 2007).
Potential Applications in Medicine
Antimicrobial and Antifungal Activities : Various studies have demonstrated the potential antimicrobial and antifungal activities of sulfanylidene tetrahydropyrimidine derivatives. These compounds could serve as leads for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Kale and Mene, 2013).
Antitumor Agents : Pyrimidine derivatives have been evaluated for their antitumor properties, suggesting their potential application in cancer therapy. Specific modifications to the pyrimidine core could lead to compounds with enhanced efficacy and selectivity against cancer cells (Gangjee et al., 1996).
Applications in Materials Science
- Polyimide Synthesis : Compounds containing sulfanylidene tetrahydropyrimidine units have been utilized in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. These materials find applications in the electronics and aerospace industries due to their robust performance under extreme conditions (Tapaswi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-7-11(2)9-12(8-10)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGOVLDMKVRKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557942.png)
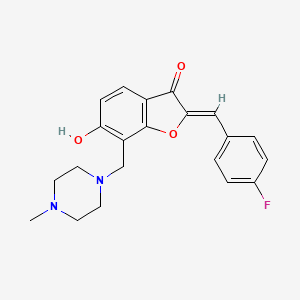
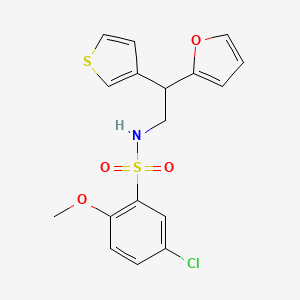


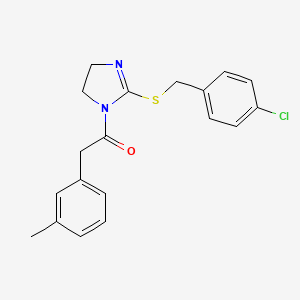
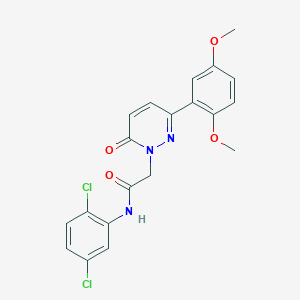

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)
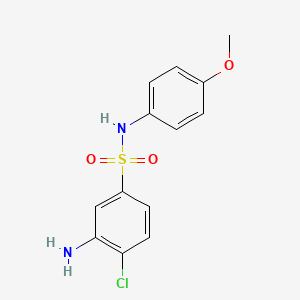
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)
